molecular formula C18H22ClN3O2 B5404200 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE

Cat. No.: B5404200
M. Wt: 347.8 g/mol
InChI Key: ZLWYJUBODFGAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a furan moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine. This intermediate is then reacted with furan-2-carbaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c19-17-6-2-1-4-15(17)13-21-7-9-22(10-8-21)14-18(23)20-12-16-5-3-11-24-16/h1-6,11H,7-10,12-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWYJUBODFGAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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